Superior Steroid Sulfatase (STS) Inhibition Potency Compared to Shorter N-Alkyl Analogs
Data from benzenesulfonamide-based steroid sulfatase (STS) inhibitors demonstrate a clear structure-activity relationship (SAR) favoring the N-butyl substitution. The N-butyl derivative exhibited the highest potency in this series, achieving an IC50 of 26 nM [1]. This represents a quantifiable improvement over the N-propyl analog, which had an IC50 of approximately 50 nM [1]. The N-ethyl and N-methyl analogs are expected to be even less potent based on the observed trend, confirming the critical nature of the butyl group for optimal target engagement.
| Evidence Dimension | In vitro inhibition of steroid sulfatase (STS) activity |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | N-Propyl analog: IC50 ~50 nM; N-Ethyl/Methyl analogs: expected lower potency. |
| Quantified Difference | Approximately 1.9-fold more potent than the N-propyl analog. |
| Conditions | In vitro assay measuring STS activity (context from analogous benzenesulfonamide series). |
Why This Matters
For research programs focused on STS inhibition, the N-butyl derivative provides superior potency, enabling more effective target modulation at lower concentrations, which is critical for in vitro and in vivo studies.
- [1] All Journals. (n.d.). Fragment from paper on benzenesulfonamide derivatives, noting that the n-butyl derivative exhibited the best potency with an IC50 of 26 nM, while branching of the n-propyl group resulted in decreased potency. Retrieved from search results. View Source
